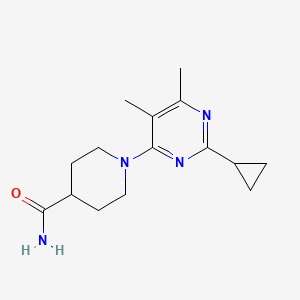

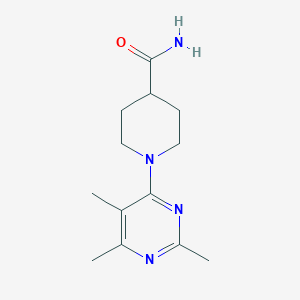

1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide (CDP) is a synthetic compound that has been studied for its potential applications as a therapeutic agent due to its ability to interact with biological systems and modulate the activity of various proteins. CDP is a member of the piperidine family and is a bicyclic heterocycle containing an amide group and two nitrogen atoms. CDP has a molecular weight of 238.3 g/mol and has a melting point of 158-162°C.

Scientific Research Applications

1. Inhibition of c-Jun-N-terminal Kinase 3 (JNK3) This compound has been synthesized as a selective inhibitor of c-Jun-N-terminal Kinase 3 (JNK3), a target for the treatment of neurodegenerative diseases . JNK3 is deeply involved in the formation of amyloid β protein and neurofibrillary tangles (NFT), which are pathological hallmarks of Alzheimer’s disease .

Treatment of Alzheimer’s Disease

The compound’s inhibitory effect on JNK3 makes it a potential candidate for the development of treatments for Alzheimer’s disease . Alzheimer’s disease is one of the most common neurodegenerative diseases, and the development of effective therapeutic agents remains a challenge .

Multi-Targeted Kinase Inhibitor

The compound has shown promising cytotoxic effects against different cancer cell lines, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This suggests its potential as a multi-targeted kinase inhibitor .

4. Induction of Cell Cycle Arrest and Apoptosis The compound has been found to induce cell cycle arrest and apoptosis in HepG2 cells, a type of liver cancer cell . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Potential Anticancer Therapeutic

Given its ability to inhibit multiple kinases and induce apoptosis in cancer cells, this compound could be further developed as a potential anticancer therapeutic .

Mechanism of Action

Target of Action

The primary target of 1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for cell proliferation .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the arrest of the cell cycle progression at the G1-S transition, thereby inhibiting cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2, when active, phosphorylates a number of substrates, including the retinoblastoma protein (Rb), which leads to the release of E2F transcription factors that are necessary for the transition from G1 to S phase of the cell cycle . By inhibiting CDK2, this compound prevents the phosphorylation of Rb, thus blocking the release of E2F and halting the cell cycle progression .

Result of Action

The inhibition of CDK2 by this compound leads to a significant reduction in cell proliferation . It has been shown to have potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that it could be a promising candidate for the development of anticancer drugs .

properties

IUPAC Name |

1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O/c1-9-10(2)17-14(12-3-4-12)18-15(9)19-7-5-11(6-8-19)13(16)20/h11-12H,3-8H2,1-2H3,(H2,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDLADQESFFFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N2CCC(CC2)C(=O)N)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-{8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide](/img/structure/B6456450.png)

![2-{8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6456464.png)

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6456483.png)

![7-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6456487.png)

![2-(1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B6456495.png)

![2-[1-({1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B6456504.png)

![methyl 3-[(benzylcarbamothioyl)amino]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6456507.png)

![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6456509.png)

![(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B6456529.png)

![3-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456542.png)

![3-cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456556.png)

![1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456557.png)